
2-Methyl-2-(naphthalen-2-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(naphthalen-2-yl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a naphthalene group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-2-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable naphthalene derivative followed by carboxylation. One common method involves the reaction of 2-naphthylmethyl bromide with diazomethane to form the cyclopropane ring. The resulting compound is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-2-(naphthalen-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(naphthalen-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: A simpler analog with a methyl group on the naphthalene ring.
Cyclopropanecarboxylic acid: A related compound with a cyclopropane ring and a carboxylic acid group but without the naphthalene substitution.
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid: Another cyclopropane derivative with different substituents.
Uniqueness
2-Methyl-2-(naphthalen-2-yl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a naphthalene group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c1-15(9-13(15)14(16)17)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9H2,1H3,(H,16,17) |
InChI Key |
HYONHLGRVVDASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


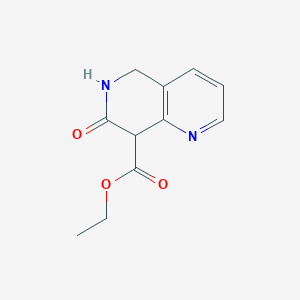
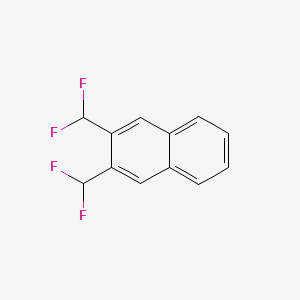
![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)
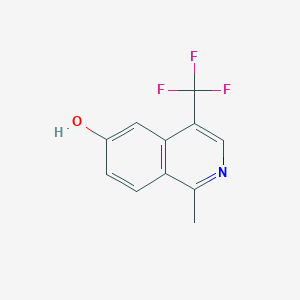
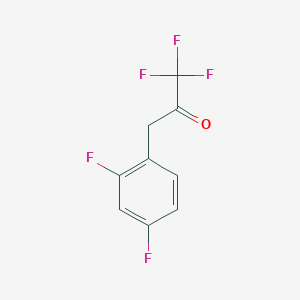
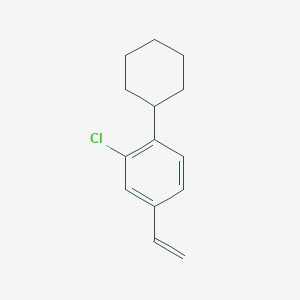
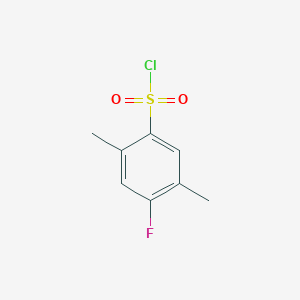
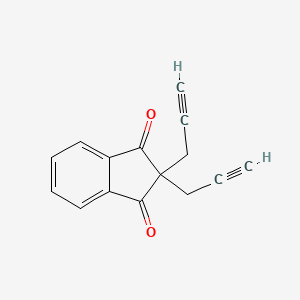
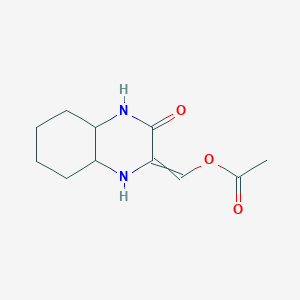




![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)
